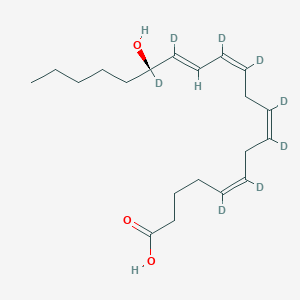

![molecular formula C7H7NO B163592 1,3-Dihydrofuro[3,4-c]pyridine CAS No. 126230-90-8](/img/structure/B163592.png)

1,3-Dihydrofuro[3,4-c]pyridine

Vue d'ensemble

Description

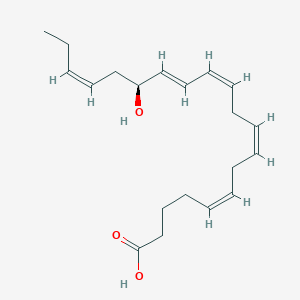

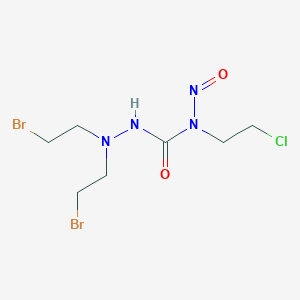

1,3-Dihydrofuro[3,4-c]pyridine hydrochloride is a chemical compound with the linear formula C7H8ClNO . It has a molecular weight of 157.6 . It is a solid substance that is stored at room temperature in an inert atmosphere .

Synthesis Analysis

The synthesis of 2,3-dihydrofuro[2,3-b]pyridine derivatives involves a double reduction and double heterocyclization of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles in the presence of sodium borohydride . This process results in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro .

Molecular Structure Analysis

The IUPAC name for this compound hydrochloride is this compound hydrochloride . The InChI code for this compound is 1S/C7H7NO.ClH/c1-2-8-3-7-5-9-4-6(1)7;/h1-3H,4-5H2;1H .

Chemical Reactions Analysis

The reaction of 2-(3-cyano-5-hydroxy-1,5-dihydro-2H-pyrrol-2-ylidene)malononitriles with an excess of sodium borohydride resulted in diastereoselective formation of 2,3-diaryl-substituted 4,6-diamino-2,3-dihydrofuro .

Physical And Chemical Properties Analysis

This compound hydrochloride is a solid substance that is stored at room temperature in an inert atmosphere . It has a molecular weight of 157.6 .

Applications De Recherche Scientifique

Synthesis and Derivative Formation

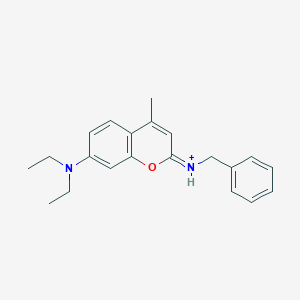

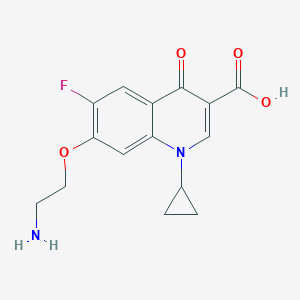

1,3-Dihydrofuro[3,4-c]pyridine serves as a key precursor in the synthesis of novel derivatives, showcasing diverse chemical transformations. A notable example includes its use in domino reactions for synthesizing derivatives from pyridoxal and ketones, yielding a range of compounds characterized by various spectroscopic methods (Pizzuti et al., 2020). Similarly, this compound has been central in synthesizing polysubstituted dihydrofuro[2,3-b]pyridines and pyrano[2,3-b]pyridines through microwave-activated inverse electron demand Diels–Alder reactions (Hajbi et al., 2007).

Biological Activity

This compound derivatives have been investigated for their potential biological activities. Dihydrofuro[3,4-c]pyridinones, for instance, were identified as inhibitors of the cytolytic effects of the lymphocyte toxin perforin, marking the first class of small molecules to exhibit such inhibitory properties (Lena et al., 2008). This discovery opens new avenues for therapeutic applications in immune system modulation.

Chemical Transformations and Reactions

The versatility of this compound extends to its role in diverse chemical reactions. It's utilized in regiospecific reductions, demonstrating various forms of biological activity, including antihypertensive and antiarrhythmic properties (Ershov et al., 2014). Furthermore, it undergoes rare transformations in concentrated hydrohalic acid media, leading to the formation of fused heterocycles (Fedoseev et al., 2016), which could have implications for developing new synthetic methodologies.

Novel Methodologies in Synthesis

Recent research has focused on developing novel synthetic approaches for this compound and its derivatives. This includes innovative strategies for synthesizing functionalized dihydrofuro[2,3-b]pyridines and pyrano[2,3-b]pyridines, leveraging intramolecular inverse-electron-demand Diels-Alder reactions and various cross-coupling reactions (Hajbi et al., 2008).

Safety and Hazards

Propriétés

IUPAC Name |

1,3-dihydrofuro[3,4-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO/c1-2-8-3-7-5-9-4-6(1)7/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBNLAHSOVLAWCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CO1)C=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

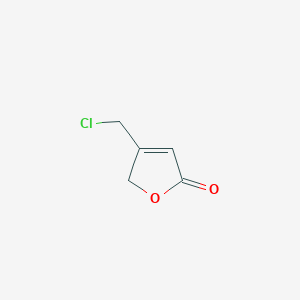

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to access 1,3-Dihydrofuro[3,4-c]pyridines?

A1: Several synthetic approaches have been explored:

- Domino Reaction with Pyridoxal: A convenient method involves reacting pyridoxal with alkyl, aryl, or heteroaryl ketones under basic conditions. This domino reaction provides good yields (53-90%) of novel 1,3-dihydrofuro[3,4-c]pyridines after stirring at room temperature [].

- Palladium-Catalyzed Cyclization: 3-Bromopyridine-4-carbaldehyde can be cyclized with carboxylic acids under carbon monoxide pressure using a palladium catalyst and a base. This method yields 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates in moderate to good yields [].

- Intramolecular Diels-Alder Reactions: Pyrimidines with specific side chains can undergo intramolecular Diels-Alder reactions, leading to the formation of 1,3-dihydrofuro[3,4-c]pyridines. This approach allows for the synthesis of diverse derivatives by modifying the substituents on the pyrimidine ring and the side chain [, ].

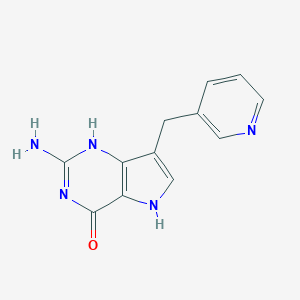

Q2: What structural information is available for 1,3-dihydrofuro[3,4-c]pyridines?

A2: While the provided research doesn't offer a specific molecular formula or weight for a generic 1,3-dihydrofuro[3,4-c]pyridine, it highlights that synthesized derivatives have been extensively characterized:

- Spectroscopy: FTIR, HRMS, 1H NMR, and 13C NMR spectroscopy have been used to confirm the structures of the synthesized compounds [, ].

- X-ray Crystallography: The three-dimensional structure of a representative this compound derivative has been determined using X-ray crystallography, confirming its connectivity and spatial arrangement of atoms [].

Q3: How does the structure of the starting materials influence the synthesis of 1,3-dihydrofuro[3,4-c]pyridines via intramolecular Diels-Alder reactions?

A3: Research indicates that both electronic and steric factors play a crucial role [, ]:

- Side-Chain Modifications: Introducing alkyl or aryl groups at specific positions within the side chain of starting pyrimidines can significantly impact reaction rates, likely due to influences on the preferred conformations of the molecule and the relative population of reactive rotamers [, ].

Q4: Has the reactivity of 1,3-dihydrofuro[3,4-c]pyridines been investigated?

A4: While the provided research doesn't focus on the reactivity of 1,3-dihydrofuro[3,4-c]pyridines themselves, one study examines the reactivity of their precursors in Diels-Alder reactions []. It found that N-alkyl pyrimidinium cations, which are positively charged species, undergo intramolecular Diels-Alder reactions significantly faster than their neutral pyrimidine counterparts. This difference in reactivity is attributed to a lower energy gap between specific molecular orbitals (HOMO-LUMO) in the charged species, facilitating the cycloaddition reaction [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

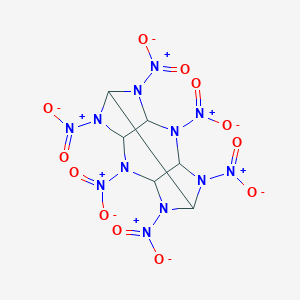

![2,3-Dihydro-[1,4]dioxino[2,3-b]pyridine-7-carboxylic acid](/img/structure/B163519.png)